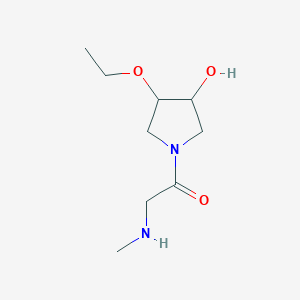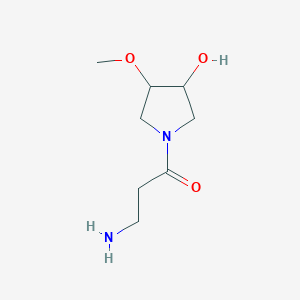
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid (FEPBA) is an organic compound that is widely used in scientific research for its unique properties and potential applications. FEPBA is a member of the piperazine family and is known for its high solubility in water and its stability in aqueous solutions. FEPBA has a wide range of applications in biochemistry, pharmacology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Biliary Excretion and Metabolism : Studies have detailed the biliary excretion and metabolism of compounds structurally similar to 4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid, emphasizing the significance of understanding the metabolic pathways and excretion processes of such compounds (Tanimura et al., 1986).
Disposition and Metabolism of Antagonists : Research into the disposition and metabolism of antagonists similar in structure to the compound has provided insights into the intricate metabolic pathways and the formation of unusual metabolites, highlighting the complexity of drug metabolism in human systems (Renzulli et al., 2011).
Metabolic Profile in Urine : Investigations into the metabolic profile of structurally related HIV-1 protease inhibitors in human urine have identified major metabolic pathways, which are crucial for the development of effective therapeutic agents (Balani et al., 1995).
Radiotracer Applications
Whole-Body Radiation Burden Studies : The use of analogs of 4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid in PET/CT scans has helped in evaluating the whole-body radiation burden in humans, providing essential data for safe and effective imaging procedures (Nye et al., 2007).
Tumor Imaging : The development of tumor-avid amino acid analogs similar to 4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid, labeled with 18F for nuclear medicine imaging, has shown potential in tumor localization and may be useful in clinical settings for imaging brain tumors (Shoup et al., 1999).
Propiedades
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVAKVGFEHLFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)

![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)







